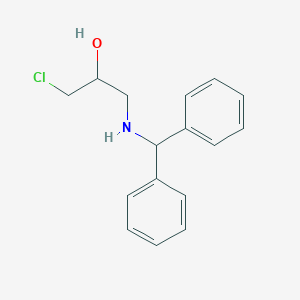

1-(Benzhydrylamino)-3-chloropropan-2-ol

説明

1-(Benzhydrylamino)-3-chloropropan-2-ol is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Potential in Drug Development

1-(Benzhydrylamino)-3-chloropropan-2-ol serves as a precursor in various chemical syntheses. For instance, it is used in the preparation of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound with potential β-blocker activity. This synthesis involves methods like baker's yeast-induced asymmetric reduction and kinetic resolution, highlighting its significance in producing optically active pharmaceutical intermediates (Nunno et al., 2000).

Application in Antidepressant Agent Synthesis

This compound is also integral in synthesizing analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, which are evaluated as potential antidepressant agents. The synthesis involves regiospecific ring opening of a 1,1-diaryl-2,3-epoxypropane, demonstrating its role in developing new antidepressant medications (Clark et al., 1979).

Role in Antihypertensive Medication Development

Furthermore, this compound is relevant in synthesizing novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which show promise as antihypertensive agents. These compounds, when administered orally, have shown significant results in spontaneously hypertensive rats, signifying its utility in hypertension treatment research (Cassidy et al., 1992).

Contribution to Organic Chemistry and Drug Synthesis

In addition, its derivatives, like 3-fluoro-1-hydroxypropan-2-one, have been studied for their structure-activity relationships, linking chemical structure to potential therapeutic effects. This research contributes to a broader understanding of the compound's role in organic chemistry and drug synthesis (Pero et al., 1977).

Utility in Urotensin-II Receptor Research

Moreover, it has been involved in discovering nonpeptidic agonists of the urotensin-II receptor, a significant breakthrough in pharmacological research. This discovery paves the way for developing new drugs targeting this receptor (Croston et al., 2002).

特性

IUPAC Name |

1-(benzhydrylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKURQHOBPQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567104 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63477-43-0 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)